

A Comparative Guide to K⁺ Channel Openers: NS004 vs. NS1619

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Compound of Interest

Compound Name: NS004

Cat. No.: B1680083

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used large-conductance Ca²⁺-activated K⁺ (BKCa) channel openers, **NS004** and NS1619. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

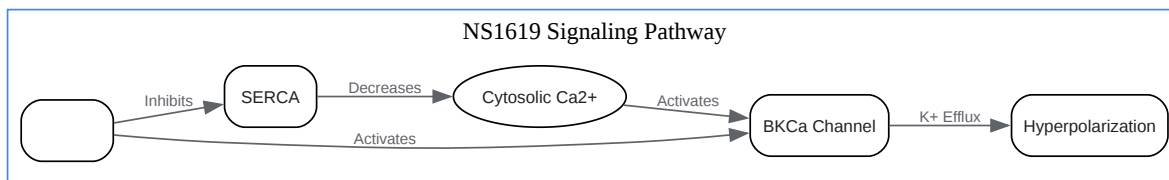
At a Glance: Key Differences

Feature	NS004	NS1619
Primary Target	Large-conductance Ca ²⁺ -activated K ⁺ (BKCa) channels	Large-conductance Ca ²⁺ -activated K ⁺ (BKCa) channels
Potency (BKCa)	Concentration-dependent activation (3-30 µM)[1][2]	EC ₅₀ : ~32 µM (rat cortical neurons)[3], Effective concentration for relaxation: 10-30 µM[4]
Mitochondrial Effects	Decreases mitochondrial membrane potential (EC ₅₀ : 5.4 ± 0.8 µM)[5]	Decreases mitochondrial membrane potential (EC ₅₀ : 3.6 ± 0.4 µM)[3][5]
Off-Target Effects	Inhibits delayed rectifier K ⁺ current.[6]	Inhibits SERCA, L-type Ca ²⁺ channels, and Kv channels.[7]
Known Signaling Impact	Primarily direct activation of BKCa channels.	Direct BKCa channel activation and indirect modulation of intracellular Ca ²⁺ signaling via SERCA inhibition.

Mechanism of Action and Signaling Pathways

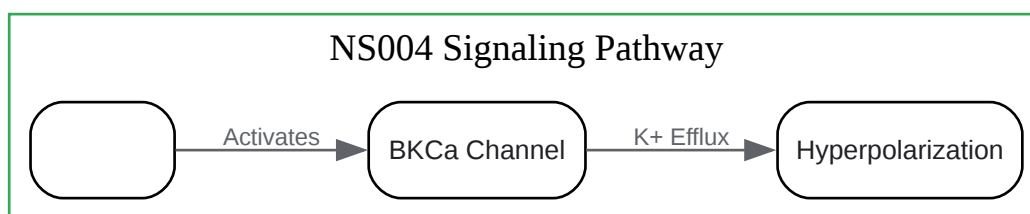
Both **NS004** and NS1619 are benzimidazolone derivatives that function as openers of BKCa channels.[5] Activation of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle and reduction of neuronal excitability.

NS1619, however, exhibits a more complex pharmacological profile. Beyond its direct action on BKCa channels, it is a known inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[7] This inhibition leads to an increase in cytosolic calcium levels, which can, in turn, further modulate BKCa channel activity and other calcium-sensitive signaling pathways.



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NS1619 dual mechanism of action.



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NS004 direct BKCa channel activation.

Comparative Performance Data

The following tables summarize the available quantitative data for **NS004** and NS1619. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

Table 1: Potency on BKCa Channels and Mitochondrial Effects

Compound	Parameter	Value	Cell Type/System	Reference
NS004	Effective Concentration	3-30 μ M	Bovine Tracheal Smooth Muscle	[1][2]
EC50 (Mitochondrial Depolarization)	5.4 \pm 0.8 μ M	Human Glioma LN229 Cells	[5]	
NS1619	EC50 (BKCa Activation)	~32 μ M	Rat Cortical Neurons	[3]
Effective Concentration (Relaxation)	10-30 μ M	Various Smooth Muscles	[4]	
EC50 (Mitochondrial Depolarization)	3.6 \pm 0.4 μ M	Human Glioma LN229 Cells	[3][5]	

Table 2: Off-Target Effects

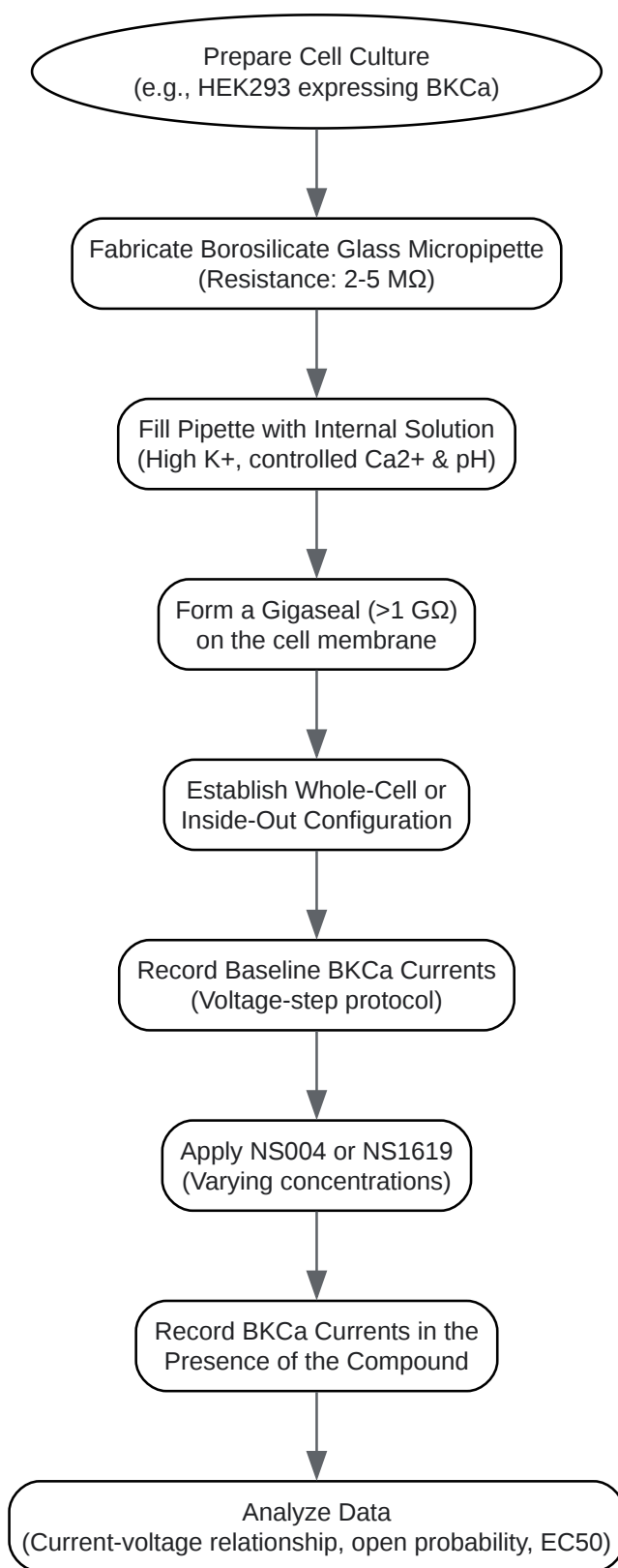
Compound	Off-Target	Effect
NS004	Delayed Rectifier K ⁺ Current	Inhibition[6]
NS1619	SERCA	Inhibition[7]
L-type Ca ²⁺ Channels	Inhibition[7]	
Kv Channels	Inhibition[7]	

Experimental Methodologies

The characterization of **NS004** and NS1619 relies on several key experimental techniques. Below are generalized protocols for these methods.

Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the ion currents flowing through BKCa channels in the cell membrane.



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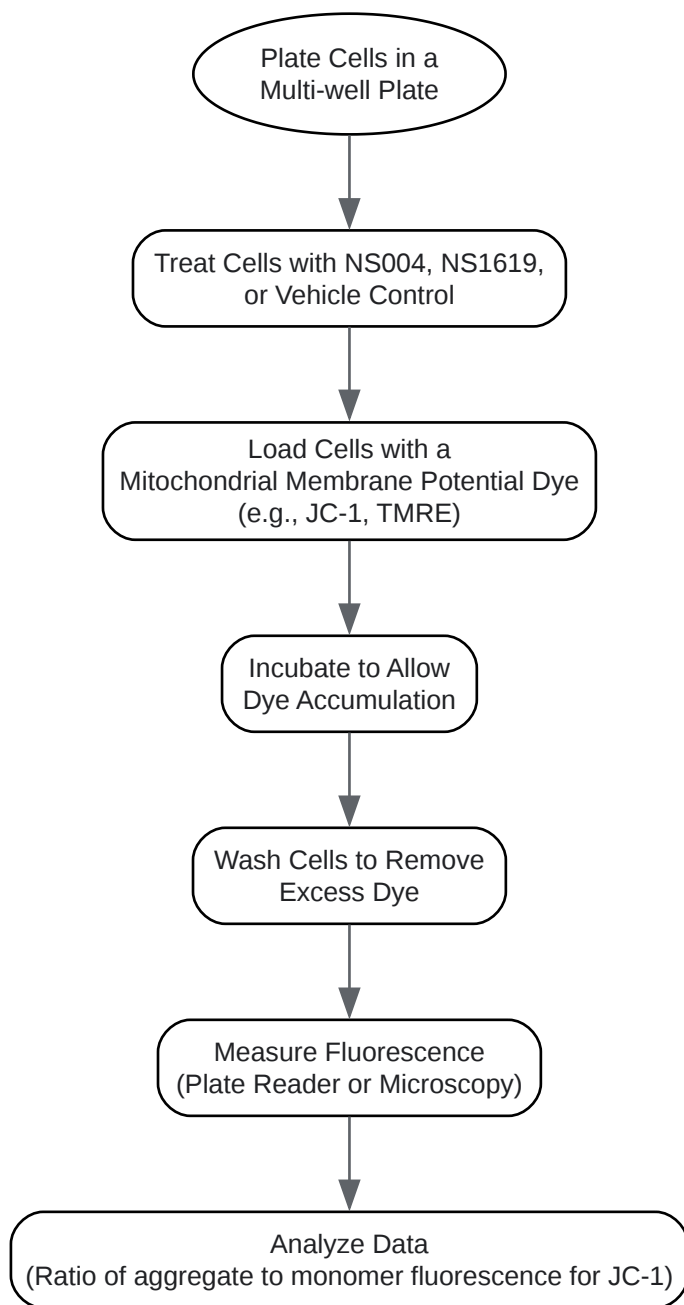
Workflow for Patch-Clamp Electrophysiology.

Key Protocol Steps:

- Cell Preparation: Culture cells endogenously expressing or transfected with BKCa channels (e.g., HEK293, smooth muscle cells).
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ.
- Solutions:
 - Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca²⁺ to achieve the desired level. Adjust pH to 7.2 with KOH.
 - External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Recording:
 - Establish a high-resistance "gigaseal" between the micropipette and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for the inside-out configuration.
 - Apply a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials from -60 mV to +80 mV in 20 mV increments) to elicit BKCa currents.
 - Record baseline currents and then perfuse the bath with solutions containing different concentrations of **NS004** or NS1619.
- Data Analysis: Analyze the current recordings to determine the effect of the compounds on channel activity, including changes in current amplitude, open probability, and the voltage-dependence of activation. Calculate EC₅₀ values from concentration-response curves.

Mitochondrial Membrane Potential Assay

This assay is used to assess the effects of the compounds on mitochondrial function.



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Workflow for Mitochondrial Membrane Potential Assay.

Key Protocol Steps:

- Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere.

- **Compound Treatment:** Treat cells with various concentrations of **NS004**, NS1619, or a vehicle control for a defined period.
- **Dye Loading:** Load the cells with a fluorescent mitochondrial membrane potential indicator dye such as JC-1 or TMRE.
 - **JC-1:** In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
 - **TMRE:** This dye accumulates in active mitochondria, and its fluorescence intensity is proportional to the membrane potential.
- **Measurement:** After an incubation period to allow for dye accumulation, wash the cells to remove excess dye and measure the fluorescence using a fluorescence plate reader or a fluorescence microscope.
- **Data Analysis:** For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Conclusion

Both **NS004** and NS1619 are effective openers of BKCa channels. The choice between these two compounds will depend on the specific research question.

- **NS004** may be a more suitable choice when a more selective activation of BKCa channels is desired, with fewer confounding effects on intracellular calcium signaling.
- NS1619, while also a potent BKCa channel opener, has known off-target effects, most notably the inhibition of SERCA. This property can be either a confounding factor or a point of interest, depending on the experimental context. Researchers using NS1619 should be aware of its potential to alter intracellular calcium dynamics independently of its action on BKCa channels.

For studies aiming to isolate the effects of direct BKCa channel activation, careful consideration of the off-target effects of NS1619 is crucial, and the use of appropriate controls is highly

recommended. For investigations into the interplay between BKCa channels and intracellular calcium stores, the dual action of NS1619 may be advantageous.

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- To cite this document: BenchChem. [A Comparative Guide to K+ Channel Openers: NS004 vs. NS1619]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680083#comparing-ns004-to-other-k-channel-openers-like-ns1619]

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